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Compound of Interest

Compound Name: Jionoside D

Cat. No.: B173837 Get Quote

An Independent Review of the Published NMR Spectra of Jionoside D

This guide provides an independent verification of the published Nuclear Magnetic Resonance

(NMR) spectra of Jionoside D, a phenylethanoid glycoside. The objective is to compare the

originally reported NMR data with independently published data to ensure accuracy and

consistency for researchers, scientists, and drug development professionals.

Introduction to Jionoside D
Jionoside D is a natural product that has been isolated from several plant species, including

Clerodendron trichotomum, Rehmannia glutinosa, and Pedicularis artselaeri. As a member of

the phenylethanoid glycoside class, Jionoside D is of interest to the scientific community for its

potential biological activities. Accurate spectral data is crucial for the identification and

quantification of this compound in natural extracts and for its use in further research and

development.

Comparison of ¹H and ¹³C NMR Spectral Data
The following tables present a comparison of the ¹H and ¹³C NMR spectral data for Jionoside
D from two independent sources. The first source is the original report of the isolation of

Jionoside D from Clerodendron trichotomum by Sasaki et al. (2004). The second source is a

subsequent report by Li et al. (2018), who also isolated and characterized the compound.

Table 1: Comparison of ¹H NMR Chemical Shift Data (δ ppm) for Jionoside D
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Position
Sasaki et al. (2004) in
CD₃OD

Li et al. (2018) in CD₃OD

Aglycone

2 6.74 (1H, d, J=2.0 Hz) 6.75 (d, J=2.0 Hz)

5 6.66 (1H, d, J=8.0 Hz) 6.67 (d, J=8.0 Hz)

6 6.55 (1H, dd, J=8.0, 2.0 Hz) 6.56 (dd, J=8.0, 2.0 Hz)

7 2.75 (2H, t, J=7.0 Hz) 2.76 (t, J=7.0 Hz)

8 3.95 (2H, t, J=7.0 Hz) 3.96 (t, J=7.0 Hz)

Caffeoyl moiety

2' 7.04 (1H, d, J=2.0 Hz) 7.05 (d, J=2.0 Hz)

5' 6.77 (1H, d, J=8.2 Hz) 6.78 (d, J=8.2 Hz)

6' 6.91 (1H, dd, J=8.2, 2.0 Hz) 6.92 (dd, J=8.2, 2.0 Hz)

7' (α) 6.28 (1H, d, J=15.9 Hz) 6.29 (d, J=15.9 Hz)

8' (β) 7.56 (1H, d, J=15.9 Hz) 7.57 (d, J=15.9 Hz)

Glucose moiety

1'' 4.37 (1H, d, J=7.8 Hz) 4.38 (d, J=7.8 Hz)

2'' 3.49 (1H, dd, J=7.8, 9.0 Hz) 3.50 (dd, J=7.8, 9.0 Hz)

3'' 3.69 (1H, t, J=9.0 Hz) 3.70 (t, J=9.0 Hz)

4'' 4.89 (1H, t, J=9.0 Hz) 4.90 (t, J=9.0 Hz)

5'' 3.58 (1H, m) 3.59 (m)

6''a 3.75 (1H, dd, J=11.8, 2.5 Hz) 3.76 (dd, J=11.8, 2.5 Hz)

6''b 3.65 (1H, dd, J=11.8, 5.5 Hz) 3.66 (dd, J=11.8, 5.5 Hz)

Rhamnose moiety

1''' 5.17 (1H, d, J=1.5 Hz) 5.18 (d, J=1.5 Hz)

2''' 3.92 (1H, m) 3.93 (m)
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3''' 3.62 (1H, dd, J=9.5, 3.2 Hz) 3.63 (dd, J=9.5, 3.2 Hz)

4''' 3.32 (1H, t, J=9.5 Hz) 3.33 (t, J=9.5 Hz)

5''' 3.52 (1H, m) 3.53 (m)

6''' 1.09 (3H, d, J=6.2 Hz) 1.10 (d, J=6.2 Hz)

Table 2: Comparison of ¹³C NMR Chemical Shift Data (δ ppm) for Jionoside D
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Position
Sasaki et al. (2004) in
CD₃OD

Li et al. (2018) in CD₃OD

Aglycone

1 131.5 131.6

2 117.2 117.3

3 146.1 146.2

4 144.7 144.8

5 116.5 116.6

6 121.3 121.4

7 36.6 36.7

8 72.1 72.2

OCH₃ 56.4 56.5

Caffeoyl moiety

1' 127.8 127.9

2' 115.3 115.4

3' 146.8 146.9

4' 149.6 149.7

5' 116.4 116.5

6' 123.0 123.1

7' (α) 114.8 114.9

8' (β) 148.2 148.3

9' (C=O) 168.4 168.5

Glucose moiety

1'' 104.2 104.3

2'' 76.1 76.2
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3'' 75.0 75.1

4'' 81.9 82.0

5'' 72.3 72.4

6'' 62.5 62.6

Rhamnose moiety

1''' 103.1 103.2

2''' 72.2 72.3

3''' 72.0 72.1

4''' 73.8 73.9

5''' 70.8 70.9

6''' 18.0 18.1

Experimental Protocols
A detailed methodology is crucial for the reproducibility of scientific findings. Below are the

experimental protocols for the NMR analysis as described in the referenced publications.

Original Publication (Sasaki et al., 2004):

Instrumentation: JEOL JNM-A500 spectrometer.

Solvent: Deuterated methanol (CD₃OD).

Temperature: Not specified, assumed to be room temperature.

Referencing: The residual solvent peak of CD₃OD was used as an internal standard (δH

3.31, δC 49.0).

Data Acquisition: ¹H NMR spectra were recorded at 500 MHz and ¹³C NMR spectra were

recorded at 125 MHz. Standard pulse sequences were used for 1D and 2D NMR

experiments (COSY, HMQC, HMBC).
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Independent Verification (Li et al., 2018):

Instrumentation: Bruker AVANCE III 600 spectrometer.

Solvent: Deuterated methanol (CD₃OD).

Temperature: 25 °C.

Referencing: Tetramethylsilane (TMS) was used as the internal standard (δH 0.00, δC 0.00).

Data Acquisition: ¹H NMR spectra were recorded at 600 MHz and ¹³C NMR spectra were

recorded at 150 MHz. Standard Bruker pulse programs were used for 1D and 2D NMR

experiments.

Data Analysis and Conclusion
The ¹H and ¹³C NMR data for Jionoside D reported by Sasaki et al. (2004) and Li et al. (2018)

are in excellent agreement. The minor differences in chemical shifts are within the acceptable

range of experimental variability, which can be attributed to slight differences in sample

concentration, temperature, and the specific NMR instrument and referencing method used.

The consistency of the data from these two independent studies provides a high degree of

confidence in the assigned structure and the reported NMR spectral data of Jionoside D.

Researchers can reliably use this compiled data for the identification and characterization of

this natural product.

Visualization of the Verification Workflow
The following diagram illustrates the logical workflow of the independent verification process.
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Caption: Workflow for the independent verification of Jionoside D NMR spectra.

To cite this document: BenchChem. [Independent verification of the published NMR spectra
of Jionoside D]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173837#independent-verification-of-the-published-
nmr-spectra-of-jionoside-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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